Cas no 1695279-20-9 (1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid)
![1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1695279-20-9x500.png)
1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
- EN300-4520281
- 1695279-20-9
- 1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
-
- インチ: 1S/C16H21NO4/c1-16(2)9-6-10-17(13(16)14(18)19)15(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,19)
- InChIKey: ZFQFBJJJYKAHGD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C)(C)CCCN1C(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 291.14705815g/mol
- どういたいしつりょう: 291.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 66.8Ų
1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4520281-2.5g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 2.5g |
$1735.0 | 2025-03-15 | |
Enamine | EN300-4520281-5.0g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 5.0g |
$2566.0 | 2025-03-15 | |
Enamine | EN300-4520281-0.1g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 0.1g |
$779.0 | 2025-03-15 | |
Enamine | EN300-4520281-0.25g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 0.25g |
$814.0 | 2025-03-15 | |
Enamine | EN300-4520281-0.05g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 0.05g |
$744.0 | 2025-03-15 | |
Enamine | EN300-4520281-1.0g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 1.0g |
$884.0 | 2025-03-15 | |
Enamine | EN300-4520281-10.0g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 10.0g |
$3807.0 | 2025-03-15 | |
Enamine | EN300-4520281-0.5g |
1-[(benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid |
1695279-20-9 | 95.0% | 0.5g |
$849.0 | 2025-03-15 |
1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acidに関する追加情報
1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1695279-20-9, known as 1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyloxy carbonyl group attached to a piperidine ring with specific substituents. The 3,3-dimethyl substitution pattern on the piperidine ring adds complexity to its structure, making it a valuable subject for both theoretical and applied research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and directed metallation. These techniques not only enhance the efficiency of synthesis but also allow for the exploration of its stereochemical properties. The benzyloxy carbonyl group plays a crucial role in modulating the compound's reactivity and stability, making it a promising candidate for applications in drug design and materials science.
One of the most intriguing aspects of 1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid is its potential in pharmacological applications. Researchers have recently explored its ability to act as a bioisostere, where it can replace functional groups in existing drugs without altering their core structure significantly. This property has led to investigations into its role as a lead compound in the development of novel therapeutics targeting various disease states, including neurodegenerative disorders and cancer.
The structural integrity of this compound is further highlighted by its ability to participate in dynamic covalent chemistry reactions. This capability allows it to form reversible bonds under specific conditions, opening new avenues for its use in self-healing materials and adaptive drug delivery systems. Recent studies have demonstrated that the benzyloxy carbonyl group can act as a sensitive trigger for such reactions, enhancing its versatility across multiple disciplines.
In terms of spectroscopic analysis, modern techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have provided unprecedented insights into the molecular structure of this compound. These analyses have confirmed the presence of key functional groups and provided detailed information about its stereochemistry. The integration of computational chemistry tools has further augmented these findings, enabling researchers to predict its behavior under various chemical and biological conditions.
From an environmental standpoint, the synthesis and application of 1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid are being carefully evaluated to ensure sustainability. Green chemistry principles are being increasingly incorporated into its production processes, with a focus on reducing waste and minimizing energy consumption. This approach aligns with global efforts to promote eco-friendly chemical practices while maintaining high standards of scientific innovation.
In conclusion, 1-[(Benzyloxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid stands at the forefront of contemporary chemical research due to its unique structure and diverse applications. As advancements in synthetic methods and analytical techniques continue to unfold, this compound is poised to contribute significantly to both academic and industrial sectors. Its role as a versatile building block in organic synthesis and its potential in drug discovery underscore its importance in shaping future research directions.
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